N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, a methyl group on the benzamide moiety, and a pyridin-2-ylmethyl substituent. Benzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of this compound is likely to be a key protein in the M.
Mode of Action
The mode of action of this compound involves its interaction with its primary target in M. tuberculosis. The compound binds to the target protein, inhibiting its function and leading to the death of the bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the survival and proliferation of M. tuberculosis. By inhibiting a key protein, the compound disrupts essential biochemical pathways in the bacteria, leading to its death .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are the inhibition of a key protein in M. tuberculosis and the subsequent death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-14-5-4-6-15(11-14)20(26)25(13-17-7-2-3-10-23-17)21-24-18-9-8-16(22)12-19(18)27-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDHMNHSULJQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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